molecular formula C13H12FN B2832317 N-[(2-fluorophenyl)methyl]aniline CAS No. 940362-32-3

N-[(2-fluorophenyl)methyl]aniline

Cat. No.: B2832317
CAS No.: 940362-32-3
M. Wt: 201.244
InChI Key: HPLOQKBWLYWYHE-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₈H₂₀FNO₂, with a molecular weight of 301.36 g/mol . This compound is structurally notable for the ortho-fluorine atom on the benzyl moiety, which introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. Synonyms include N-(2-fluorobenzyl)-2-(oxolan-2-ylmethoxy)aniline and CTK7C2449 .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLOQKBWLYWYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-fluorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of N-[(2-fluorophenyl)methyl]aniline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C₁₈H₂₀FNO₂ 301.36 2-fluorobenzyl, tetrahydrofuran-methoxy Ortho-fluorine enhances lipophilicity
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 4-fluorophenylthioethyl Thioether linkage improves flexibility
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxybenzeneethanamine) C₁₇H₁₈ClFNO₂ 346.79 2-fluorobenzyl, chloro, dimethoxy Psychoactive NBOMe analog
2-Fluoro-N-(2-nitrophenyl)aniline C₁₂H₉FN₂O₂ 232.21 2-nitro, 2-fluoro Nitro group enhances electrophilicity
N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]aniline C₁₉H₂₁NO 279.38 Chromenylmethyl Extended π-conjugation system

Electronic and Steric Effects

  • The electron-withdrawing fluorine atom also polarizes the benzyl ring, affecting π-π stacking and intermolecular interactions .
  • Thioether vs. Ether Linkages : In N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline , the sulfur atom in the thioether group increases molecular flexibility and may enhance metabolic stability compared to oxygen-containing analogs.

Physicochemical Properties

  • Lipophilicity: The ortho-fluorine and methoxy groups in this compound increase logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Solubility : Thioether-containing analogs (e.g., N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline) exhibit higher aqueous solubility due to sulfur’s polarizability .

Biological Activity

N-[(2-fluorophenyl)methyl]aniline, a compound featuring a fluorinated phenyl group attached to an aniline structure, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12FNC_{13}H_{12}FN and a molecular weight of approximately 215.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular systems. The fluorine atom in the structure can significantly influence the binding affinity to these targets, potentially leading to alterations in cellular processes. This mechanism is vital for its applications in drug development, particularly in targeting pathways involved in cancer and microbial infections.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Notably, it has demonstrated significant antibacterial activity against various strains of bacteria. For instance:

  • Staphylococcus aureus : The compound exhibited a zone of inhibition measuring 20.5 mm , indicating strong antibacterial properties.
  • Chromobacterium violaceum : The zone of inhibition was recorded at 17.0 mm , showcasing moderate activity compared to standard antibiotics like Streptomycin, which showed zones of 36.6 mm and 29.1 mm , respectively.

Anticancer Activity

Research into the anticancer potential of this compound has also yielded promising results. It has been tested against various cancer cell lines, showing cytotoxic effects that suggest its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its interaction with specific molecular targets involved in cell cycle regulation.

Summary of Research Findings

A summary table of key research findings on the biological activity of this compound is presented below:

StudyBiological ActivityTarget Organisms/Cell LinesZone of Inhibition (mm)Reference
1AntibacterialStaphylococcus aureus20.5
2AntibacterialChromobacterium violaceum17.0
3AnticancerVarious Cancer Cell LinesCytotoxic effects observed

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it could serve as a potential alternative to conventional antibiotics due to its effectiveness against resistant bacterial strains.
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis, thus highlighting its potential role in cancer therapy.

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